2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide is a complex organophosphorus compound It is known for its unique structure, which includes a phosphanyl group and an imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide typically involves multiple steps. One common method includes the reaction of 1,3-bis(2,6-diisopropylphenyl)-4,5-dimethylimidazolium chloride with dicyclohexylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The phosphanyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Coupling Reactions: It can act as a ligand in transition metal-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Bases: Potassium tert-butoxide, sodium hydride.
Solvents: Tetrahydrofuran, dichloromethane.
Catalysts: Palladium, nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in coupling reactions, the product would typically be a new carbon-carbon bond formed between two organic fragments.
Scientific Research Applications
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming complexes that can facilitate various chemical reactions. The phosphanyl group donates electron density to the metal center, stabilizing it and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
- 2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole
Uniqueness
What sets 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide apart from similar compounds is its imidazolium core, which provides additional stability and unique electronic properties. This makes it particularly effective in catalytic applications where both stability and reactivity are crucial.
Properties
Molecular Formula |
C42H64IN2P |
---|---|
Molecular Weight |
754.8 g/mol |
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethylimidazol-1-ium-2-yl]methyl-dicyclohexylphosphane;iodide |
InChI |
InChI=1S/C42H64N2P.HI/c1-28(2)36-23-17-24-37(29(3)4)41(36)43-32(9)33(10)44(42-38(30(5)6)25-18-26-39(42)31(7)8)40(43)27-45(34-19-13-11-14-20-34)35-21-15-12-16-22-35;/h17-18,23-26,28-31,34-35H,11-16,19-22,27H2,1-10H3;1H/q+1;/p-1 |
InChI Key |
VWLUMWYDUCQDBT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C([N+](=C(N1C2=C(C=CC=C2C(C)C)C(C)C)CP(C3CCCCC3)C4CCCCC4)C5=C(C=CC=C5C(C)C)C(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.